Sofosbuvir impurity H

Description

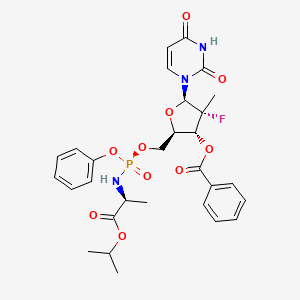

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H33FN3O10P |

|---|---|

Molecular Weight |

633.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate |

InChI |

InChI=1S/C29H33FN3O10P/c1-18(2)40-25(35)19(3)32-44(38,43-21-13-9-6-10-14-21)39-17-22-24(42-26(36)20-11-7-5-8-12-20)29(4,30)27(41-22)33-16-15-23(34)31-28(33)37/h5-16,18-19,22,24,27H,17H2,1-4H3,(H,32,38)(H,31,34,37)/t19-,22+,24+,27+,29+,44-/m0/s1 |

InChI Key |

FUHXASLGIVTGLC-OQRQYOSKSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Sofosbuvir Impurity H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity H, a known diastereomer and process-related impurity of the direct-acting antiviral agent Sofosbuvir. Understanding the profile of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a plausible synthetic pathway, detailed analytical methodologies for characterization, and presents data in a structured format for clarity and comparability.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog that, upon metabolic activation to its triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication. The chemical name for Sofosbuvir is Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.

During the synthesis and storage of Sofosbuvir, various process-related impurities and degradation products can form. Regulatory agencies require stringent control and characterization of these impurities. This compound is identified as a diastereomer of Sofosbuvir, with the IUPAC name [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate.[] Its presence and structure suggest a benzoylation at the 3'-hydroxyl group of a Sofosbuvir intermediate.

Table 1: Physicochemical Properties of this compound []

| Property | Value |

| IUPAC Name | [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate |

| Molecular Formula | C29H33FN3O10P |

| Molecular Weight | 633.56 g/mol |

| Appearance | White to off-white solid |

| Nature | Diastereomer of Sofosbuvir |

Synthesis of this compound

A potential synthetic pathway involves the reaction of a protected uridine nucleoside with a phosphoramidate side chain, followed by a benzoylation step.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Coupling Reaction A protected 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate is reacted with (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate in the presence of a suitable base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in an aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Benzoylation To the solution containing the coupled intermediate, benzoyl chloride is added dropwise at 0°C in the presence of a base like pyridine. The reaction is stirred for several hours at room temperature.

Step 3: Work-up and Purification The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Table 2: Hypothetical Reaction Parameters

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) |

| Base (Coupling) | N,N-Diisopropylethylamine (DIPEA) |

| Base (Benzoylation) | Pyridine |

| Temperature (Coupling) | Room Temperature (20-25°C) |

| Temperature (Benzoylation) | 0°C to Room Temperature |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | Hexane/Ethyl Acetate Gradient |

| Hypothetical Yield | 60-70% |

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its structure and determine its purity. This involves a combination of chromatographic and spectroscopic techniques.

Caption: Analytical workflow for the characterization of this compound.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) and Ultra-high-performance liquid chromatography (UPLC) are the primary methods for assessing the purity of Sofosbuvir and its impurities.

Experimental Protocol: RP-HPLC

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Table 3: Expected Chromatographic Data

| Analyte | Expected Retention Time (min) | Purity (%) |

| Sofosbuvir | ~15.2 | - |

| This compound | ~21.5 | >99.0 |

Note: Retention times are estimates and will vary based on the specific HPLC system and conditions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the impurity.

Experimental Protocol: LC-MS

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Scan Range: m/z 100-1000.

-

Expected Ion: [M+H]+

Table 4: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C29H33FN3O10P |

| Calculated Exact Mass | 633.1887 |

| Observed m/z [M+H]+ | 634.1960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F) is the most powerful technique for the unambiguous structural elucidation of this compound.

Experimental Protocol: NMR

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Techniques: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, ³¹P, and ¹⁹F NMR.

Table 5: Expected ¹H NMR Chemical Shifts (Hypothetical, in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Benzoate) | 7.4 - 8.1 | m |

| Aromatic-H (Phenoxy) | 7.1 - 7.3 | m |

| H-6 (Uracil) | ~7.5 | d |

| H-1' | ~6.2 | d |

| H-5'a, H-5'b | ~4.2 - 4.5 | m |

| H-4' | ~4.1 | m |

| H-3' | ~5.5 | m |

| CH (Isopropyl) | ~4.9 | sept |

| CH₃ (Isopropyl) | ~1.2 | d |

| CH₃ (Alanine) | ~1.4 | d |

| CH₃ (C2') | ~1.5 | s |

Table 6: Expected ¹³C NMR Chemical Shifts (Hypothetical, in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Benzoate) | ~165 |

| C=O (Uracil) | ~150, ~163 |

| C=O (Ester) | ~172 |

| Aromatic-C | 120 - 150 |

| C-2' (with F) | ~124 (d, JCF ≈ 250 Hz) |

| C-1' | ~90 |

| C-4' | ~85 |

| C-3' | ~75 |

| C-5' | ~65 |

| CH (Isopropyl) | ~70 |

| CH₃ (Isopropyl) | ~22 |

| CH₃ (Alanine) | ~20 |

| CH₃ (C2') | ~25 |

Conclusion

The synthesis and characterization of this compound are critical aspects of quality control in the manufacturing of this vital antiviral drug. This guide provides a framework for understanding the likely synthetic origin and the necessary analytical procedures for its identification and quantification. The detailed methodologies and tabulated data serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust analytical methods and ensuring the purity and safety of Sofosbuvir. Further research to publish detailed experimental data for the synthesis and characterization of this specific impurity would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Isolation and Structure Elucidation of Sofosbuvir Impurity H

This technical guide provides a comprehensive overview of the methodologies for the isolation and structural characterization of Sofosbuvir Impurity H, a known diastereomer of the active pharmaceutical ingredient Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals engaged in the purity analysis and quality control of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase. The molecule contains multiple chiral centers, leading to the potential for the formation of various stereoisomers during synthesis and under degradation conditions.

Impurities in pharmaceutical products are a critical concern as they can impact the safety and efficacy of the drug. Regulatory agencies require stringent control and characterization of impurities. This compound is identified as a diastereomer of Sofosbuvir, meaning it has a different configuration at one or more of its stereocenters. The exact stereochemical structure of Impurity H is not consistently and publicly defined in detail, but it is recognized as a process-related or degradation impurity.

Isolation of this compound

The isolation of diastereomeric impurities such as Impurity H typically involves high-resolution chromatographic techniques. Forced degradation studies can be employed to intentionally generate impurities and facilitate the development of isolation methods.

Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways of a drug substance and to generate degradation products for analytical method development and characterization. Sofosbuvir has been shown to degrade under various stress conditions.

Table 1: Summary of Forced Degradation Conditions for Sofosbuvir

| Stress Condition | Reagents and Conditions | Potential for Diastereomer Formation |

| Acid Hydrolysis | 1N HCl, 80°C, 10 hours | Moderate |

| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours | High |

| Oxidation | 30% H2O2, 80°C, 48 hours | Low |

| Thermal | 80°C | Low |

| Photolytic | UV light (254 nm), 24 hours | Low |

Note: The potential for diastereomer formation is an estimation based on general chemical principles, where conditions that can lead to epimerization at chiral centers are considered more likely to produce diastereomers.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the most common technique for isolating impurities in sufficient quantities for structural elucidation.

Protocol:

-

Sample Preparation: A concentrated solution of the Sofosbuvir sample containing Impurity H (either from a stressed sample or a synthesis batch with known impurities) is prepared in the mobile phase.

-

Chromatographic System: A preparative HPLC system equipped with a high-loading capacity column is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm) is typically employed.

-

Mobile Phase: A gradient elution is often necessary to achieve separation between Sofosbuvir and its closely related diastereomers. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Sofosbuvir and the impurity have significant absorbance (e.g., 260 nm) is used to monitor the elution.

-

Fraction Collection: The eluent corresponding to the peak of Impurity H is collected.

-

Post-Isolation Processing: The collected fractions are pooled, and the solvent is evaporated under reduced pressure to obtain the isolated impurity. The purity of the isolated material should be confirmed by analytical HPLC.

Table 2: Representative Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 250 mm x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 10% B; 10-40 min: 10-60% B; 40-45 min: 60-10% B |

| Flow Rate | 20 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 500 µL |

Structure Elucidation of this compound

Once isolated, the structure of Impurity H is elucidated using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the impurity, which confirms its molecular formula. As a diastereomer, Impurity H will have the same molecular formula and exact mass as Sofosbuvir (C22H29FN3O9P). Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide structural information and may show subtle differences compared to Sofosbuvir, although diastereomers often have very similar fragmentation patterns.

Table 3: Mass Spectrometry Data for Sofosbuvir (and expected for Impurity H)

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | [M+H]+ | 530.1698 |

| HRMS (ESI+) | [M+Na]+ | 552.1517 |

| MS/MS Fragments | Key Fragments | m/z values corresponding to the loss of the isopropyl alaninate side chain, the phenyl group, and fragmentation of the ribose moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules, including the determination of stereochemistry. A full suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A solution of the isolated Impurity H (typically 1-5 mg) is prepared in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments:

-

1D NMR: ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR spectra are acquired.

-

2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are performed.

-

Structure Elucidation Workflow using NMR:

Caption: Workflow for NMR-based structure elucidation.

The key to distinguishing Impurity H from Sofosbuvir will be the differences in chemical shifts (δ) and coupling constants (J) in the NMR spectra, particularly for the protons and carbons near the chiral centers. The ³¹P NMR will be crucial for determining the stereochemistry at the phosphorus atom. NOESY/ROESY experiments will provide information about the through-space proximity of protons, which is essential for assigning the relative stereochemistry of the molecule.

Table 4: Representative (Hypothetical) ¹H NMR Data Comparison

| Proton Assignment | Sofosbuvir (δ, ppm) | Impurity H (δ, ppm) |

| H-6 (pyrimidine) | 7.90 (d) | 7.92 (d) |

| H-5 (pyrimidine) | 5.65 (d) | 5.66 (d) |

| H-1' | 6.10 (d) | 6.05 (d) |

| H-3' | 5.30 (m) | 5.45 (m) |

| H-5'a | 4.35 (m) | 4.40 (m) |

| H-5'b | 4.25 (m) | 4.30 (m) |

| P-NH | 6.50 (d) | 6.65 (d) |

| Alanine CH | 3.95 (m) | 4.10 (m) |

| Isopropyl CH | 4.90 (sept) | 4.85 (sept) |

Note: This data is hypothetical and for illustrative purposes only. Actual chemical shifts will vary based on the specific diastereomer.

Signaling Pathways and Logical Relationships

The generation of impurities can be visualized as a pathway from the starting material or the active pharmaceutical ingredient.

Caption: Formation pathways of this compound.

Conclusion

The isolation and structure elucidation of this compound require a systematic approach employing advanced analytical techniques. Preparative HPLC is essential for obtaining the impurity in a pure form, while a combination of mass spectrometry and multidimensional NMR spectroscopy is necessary for unambiguous structure determination, including its specific stereochemistry. This guide provides a framework of the methodologies that can be applied to characterize this and other related impurities of Sofosbuvir, ensuring the quality and safety of the final drug product.

References

Unraveling the Formation of Sofosbuvir Impurity H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir impurity H, a critical diastereomeric impurity encountered during the synthesis of the blockbuster antiviral drug Sofosbuvir. Understanding and controlling the formation of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic origins of impurity H, presents quantitative data on its formation under various conditions, provides detailed experimental protocols for its synthesis and analysis, and visualizes the key chemical transformations.

Introduction to Sofosbuvir and the Significance of Stereochemistry

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The chemical name of Sofosbuvir is (S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.

A key structural feature of Sofosbuvir is the presence of a stereogenic phosphorus center in the phosphoramidate moiety. The desired therapeutic agent is the Sp-diastereomer. However, during synthesis, the corresponding Rp-diastereomer can be formed as an impurity.[2][3] This diastereomeric impurity is often referred to as this compound. The control of stereochemistry during the synthesis is a critical challenge, as diastereomers can exhibit different physical and chemical properties, as well as varying pharmacological and toxicological profiles.

Formation Pathway of this compound

The primary route for the formation of this compound occurs during the crucial phosphoramidation step. This involves the coupling of the protected nucleoside, 2'-deoxy-2'-fluoro-2'-C-methyluridine, with a phosphoramidate chloride reagent.

The reaction proceeds via a nucleophilic attack of the 5'-hydroxyl group of the nucleoside on the phosphorus center of the phosphoramidate chloride. Due to the chiral nature of both the nucleoside and the L-alanine ester moiety on the phosphoramidate, the reaction can lead to the formation of two diastereomers at the phosphorus center: the desired Sp-isomer (Sofosbuvir) and the undesired Rp-isomer (Impurity H).

The ratio of these diastereomers is highly dependent on the reaction conditions, including the choice of solvent, base, temperature, and the specific phosphoramidate chloride precursor used.

Quantitative Data on Impurity H Formation

The diastereomeric ratio of the Sp (Sofosbuvir) to Rp (Impurity H) isomers is a critical quality attribute. The following table summarizes data from a patented synthetic process, illustrating the impact of the phosphoramidate precursor on this ratio.[3]

| Experiment | Phosphoramidate Precursor | Diastereomeric Ratio (Rp/Sp) | Reference |

| 1 | 2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate | 15/85 | [3] |

| 2 | 2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate (different workup) | 8/92 | [3] |

| 3 | 2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate (alternative workup) | 6.5/93.5 | [3] |

Experimental Protocols

Synthesis of a Diastereomeric Mixture of Sofosbuvir and Impurity H

The following protocol is adapted from the patent literature and describes a method that yields a mixture of Sofosbuvir and its Rp-diastereomer (Impurity H).[3]

Materials:

-

1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (Protected Nucleoside)

-

2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate (Phosphoramidate Precursor)

-

Tetrahydrofuran (THF)

-

tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.35 M solution)

-

Aqueous acetic acid (60%)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate (NaHCO3) solution (6%)

-

Diisopropyl ether (DIPE)

Procedure:

-

To a 3-neck round-bottom flask, add the protected nucleoside (2 g, 0.0077 mol), the phosphoramidate precursor (14.66 g, 0.023 mol), and THF (60 mL).

-

Cool the mixture to -30°C.

-

Slowly add 1.35 M t-BuMgCl in THF (9.12 mL, 0.01232 mol) over 1 hour.

-

Slowly warm the reaction mixture to room temperature over 5-6 hours and stir at that temperature overnight.

-

Slowly add 60% aqueous acetic acid (50 mL) and stir the reaction mixture at 90°C for 4 hours.

-

Cool the reaction mixture to room temperature and filter to remove any solid precipitate.

-

Extract the desired product with DCM (2 x 20 mL).

-

Wash the combined organic layers with 6% aqueous NaHCO3 solution (50 mL).

-

Concentrate the organic layer under vacuum to yield a viscous oil. HPLC analysis of this oil will show a mixture of diastereomers.

-

Dissolve the oil in DCM (8 mL) and add DIPE (16 mL) to precipitate a white solid, which is a mixture of Sofosbuvir and Impurity H.

Analytical Method for the Determination of Sofosbuvir and Impurity H

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of Sofosbuvir and the separation of its diastereomeric impurity. The following is an example of such a method.[4]

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile

-

Elution Mode: Isocratic

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260.0 nm

-

Column Temperature: Ambient

Sample Preparation:

-

Standard Solution: Prepare a standard solution of Sofosbuvir and the phosphoryl impurity in the mobile phase.

-

Sample Solution: Dissolve the sample containing the mixture of diastereomers in the mobile phase.

Results:

Under these conditions, Sofosbuvir and its phosphoryl impurity (the Rp-diastereomer) are well-separated, allowing for their individual quantification. In one study, the retention time for Sofosbuvir was found to be 3.674 min, while the impurity eluted at 5.704 min.[4]

Logical Workflow for Synthesis and Analysis

The overall process for synthesizing Sofosbuvir and managing the formation of Impurity H involves a series of logical steps, from the initial coupling reaction to the final analysis and purification.

Conclusion

The formation of this compound, the Rp-diastereomer of Sofosbuvir, is an inherent challenge in the synthesis of this vital antiviral agent. The key to controlling this impurity lies in the optimization of the phosphoramidation reaction. Through careful selection of reagents, protecting groups, and reaction conditions, the diastereoselectivity of the coupling can be significantly influenced, minimizing the formation of the undesired impurity. Robust analytical methods, such as RP-HPLC, are indispensable for monitoring the diastereomeric ratio and ensuring the final API meets the stringent purity requirements for patient safety and therapeutic efficacy. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with the stereoselective synthesis of Sofosbuvir.

References

Unraveling Sofosbuvir Impurity H: A Spectroscopic and Structural Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Sofosbuvir impurity H, a known diastereoisomer of the hepatitis C drug Sofosbuvir. While detailed experimental data for this specific impurity remains largely within proprietary domains, this document collates available information from vendor specifications and related research on Sofosbuvir's degradation products to offer a predictive and comparative analysis. This guide aims to equip researchers with the foundational knowledge for the identification, characterization, and control of this impurity during drug development and manufacturing.

Chemical Identity and Structure

This compound is a diastereoisomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or more stereocenters.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₃₃FN₃O₁₀P |

| Molecular Weight | 633.56 g/mol |

| Relationship to Sofosbuvir | Diastereoisomer |

The exact stereochemical configuration that differentiates Impurity H from Sofosbuvir is not consistently disclosed in public literature. However, its identity as a diastereomer points to potential variations at the chiral centers of the ribose sugar, the amino acid moiety, or the phosphorus atom.

Spectroscopic Data Summary

Direct and complete public access to the NMR, MS, and IR spectra of a certified this compound standard is limited. The following tables summarize the expected and reported data based on available information and analysis of related compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted) |

| Variable | Variable | Aromatic Protons (Phenyl & Benzoyl groups) |

| Variable | Variable | Uracil Protons |

| Variable | Variable | Ribose Protons |

| Variable | Variable | Alanine Protons |

| Variable | Variable | Isopropyl Protons |

| Variable | Variable | Methyl Protons |

Note: The precise chemical shifts and multiplicities will differ from Sofosbuvir due to the change in the diastereomeric configuration, leading to a unique magnetic environment for each proton. A certificate of analysis from a commercial supplier states that the ¹H NMR spectrum is "Consistent with structure," but does not provide the detailed spectral data[1].

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| Variable | Aromatic Carbons |

| Variable | Carbonyl Carbons (Uracil, Alanine, Benzoyl) |

| Variable | Ribose Carbons |

| Variable | Alanine Carbons |

| Variable | Isopropyl Carbons |

| Variable | Methyl Carbon |

Note: Similar to ¹H NMR, the ¹³C chemical shifts for Impurity H are expected to be distinct from those of Sofosbuvir.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 634.56 | [M+H]⁺ (Predicted) |

| Variable | Fragmentation ions corresponding to the loss of protecting groups and cleavage of the phosphoramidate bond. |

Note: A certificate of analysis confirms the LCMS is "Consistent with structure"[1]. The fragmentation pattern is expected to be similar to Sofosbuvir, with potential differences in the relative abundances of fragment ions.

Table 5: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode (Predicted) |

| ~3400-3200 | N-H stretching (amide), O-H stretching (if present) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1740-1680 | C=O stretching (ester, amide, uracil) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1250 | P=O stretching |

| ~1100 | C-O stretching |

Note: The IR spectrum will show characteristic peaks for the functional groups present in the molecule. The overall fingerprint region may show subtle differences compared to Sofosbuvir.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, based on studies of Sofosbuvir and its degradation products, the following general methodologies are likely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Data Acquisition: Standard pulse sequences for ¹H, ¹³C, and potentially ³¹P and ¹⁹F NMR would be used. 2D NMR techniques like COSY, HSQC, and HMBC would be essential for complete structural assignment.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Sofosbuvir and its analogues.

-

Data Acquisition: Full scan mass spectra would be acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns for structural elucidation.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Logical Relationships and Synthesis Pathway

The synthesis of Sofosbuvir involves multiple chiral centers, and Impurity H is likely formed as a diastereomer during one of the synthetic steps where stereocontrol is not absolute. The logical workflow for identifying and controlling this impurity is outlined below.

References

An In-depth Technical Guide to the Forced Degradation of Sofosbuvir and the Genesis of Impurity H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, a direct-acting antiviral agent crucial in the treatment of Hepatitis C. A particular focus is placed on the potential formation pathways of its degradation products, including the process-related impurity designated as Impurity H. This document adheres to the best practices for data presentation and experimental methodology, offering valuable insights for stability testing and analytical method development.

Overview of Sofosbuvir Stability

Sofosbuvir is a nucleotide analog prodrug that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Understanding its stability profile under various stress conditions is a regulatory requirement and is essential for ensuring its quality, safety, and efficacy. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

Studies have consistently shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits notable stability under thermal and photolytic stress[1][2][3].

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are critical for the reproducibility of forced degradation studies. The following protocols are synthesized from multiple reputable studies.

Acidic Degradation

-

Objective: To assess the susceptibility of Sofosbuvir to acid-catalyzed hydrolysis.

-

Protocol:

-

Dissolve a precisely weighed amount of Sofosbuvir in 0.1 N to 1 N hydrochloric acid (HCl) to achieve a final concentration of approximately 50-200 µg/mL.[1][2]

-

Reflux the solution at a controlled temperature, typically ranging from 70°C to 80°C, for a period of 6 to 10 hours.[1][2]

-

After the specified duration, cool the solution to room temperature.

-

Neutralize the solution with an appropriate base, such as sodium hydroxide (NaOH) or ammonium bicarbonate.[2]

-

Dilute the neutralized solution with a suitable solvent (e.g., methanol or a mobile phase mixture) to the desired concentration for analysis by a stability-indicating HPLC method.[1][2]

-

Alkaline Degradation

-

Objective: To evaluate the stability of Sofosbuvir in basic conditions.

-

Protocol:

-

Prepare a solution of Sofosbuvir in 0.1 N to 0.5 N sodium hydroxide (NaOH) at a concentration of 50-200 µg/mL.[1][2]

-

Subject the solution to elevated temperatures, typically 60°C to 70°C, for 10 to 24 hours.[1][2]

-

Allow the solution to cool to ambient temperature.

-

Neutralize the solution with a suitable acid, such as hydrochloric acid (HCl).[2]

-

Prepare the final sample solution by diluting with an appropriate solvent for chromatographic analysis.[1][2]

-

Oxidative Degradation

-

Objective: To investigate the oxidative stability of Sofosbuvir.

-

Protocol:

-

Dissolve Sofosbuvir in a solution of hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 30%, to obtain a final drug concentration of 50-200 µg/mL.[1][2][3]

-

Maintain the solution at room temperature or heat to 80°C for a period extending from 7 to 10 days.[1][2][3]

-

Following the stress period, dilute the solution with a suitable solvent to the target concentration for analysis.

-

Thermal Degradation

-

Objective: To assess the impact of heat on the stability of solid Sofosbuvir.

-

Protocol:

-

Expose a known quantity of solid Sofosbuvir to a constant temperature of 50°C in a calibrated oven for 21 days.[1]

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of Sofosbuvir.

-

Protocol:

Summary of Forced Degradation Data

The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir.

Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions

| Stress Condition | Reagent Concentration | Temperature | Duration | Percentage Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 70°C | 6 hours | 23% | [1][3] |

| 1 N HCl | 80°C | 10 hours | 8.66% | [2] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 10 hours | 50% | [1][3] |

| 0.5 N NaOH | 60°C | 24 hours | 45.97% | [2] | |

| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 7 days | 19.02% | [1][3] |

| 30% H₂O₂ | 80°C | 2 days | 0.79% | [2] | |

| Thermal Degradation | Solid State | 50°C | 21 days | No Degradation | [1] |

| Photolytic Degradation | Solid State | Sunlight | 21 days | No Degradation | [1] |

Table 2: Major Degradation Products of Sofosbuvir Identified under Stress Conditions

| Stress Condition | Degradation Product | Retention Time (min) | m/z | Proposed Structure/Modification | Reference |

| Acidic Hydrolysis | DP I | 4.2 | 488 | Loss of isopropyl group | [1] |

| Acid Degradant | - | 416.08 | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [2] | |

| Alkaline Hydrolysis | DP II | 3.6 | 393.3 | - | [1] |

| Base Degradant A | - | 453.13 | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [2] | |

| Base Degradant B | - | 411.08 | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [2] | |

| Oxidative Degradation | DP III | 3.2 | 393 | Formation of amine oxide | [1] |

Impurity H: A Process-Related Impurity

A significant impurity associated with Sofosbuvir is designated as Impurity H. It is characterized as a diastereoisomer of Sofosbuvir with the molecular formula C₂₉H₃₃FN₃O₁₀P. The structure of Impurity H includes a benzoate group, which is absent in the parent Sofosbuvir molecule.

The presence of the benzoate moiety strongly indicates that Impurity H is a process-related impurity , arising from the synthetic route of Sofosbuvir, rather than a typical degradant from forced degradation studies. In the synthesis of Sofosbuvir, benzoic anhydride is commonly employed as a protecting group for the hydroxyl functions of the sugar ring. Impurity H is likely an intermediate where the deprotection of the benzoate group was incomplete.

While not a direct product of standard forced degradation, it is conceivable that under specific, non-standard stress conditions in the presence of residual benzoylating agents from the synthesis, the formation of Impurity H could be induced. For instance, thermal stress on a Sofosbuvir sample containing traces of benzoic anhydride could potentially lead to the benzoylation of the drug substance.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the degradation of Sofosbuvir.

Caption: Forced degradation pathways of Sofosbuvir.

Caption: Hypothetical formation of Impurity H.

Conclusion

The stability of Sofosbuvir is a critical attribute that is thoroughly investigated through forced degradation studies. This guide has detailed the experimental protocols for subjecting Sofosbuvir to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The quantitative data and the identity of the major degradation products have been summarized to provide a clear comparative overview.

While Sofosbuvir degrades under hydrolytic and oxidative stress, it remains stable under thermal and photolytic conditions. A key takeaway is the classification of Impurity H as a process-related impurity, originating from the synthetic pathway involving benzoate protecting groups, rather than as a typical stress degradant. The provided diagrams visually conceptualize the established degradation pathways and a plausible, though hypothetical, route for the formation of Impurity H under non-standard stress conditions. This comprehensive analysis serves as a valuable resource for professionals in the field of drug development and quality control.

References

Unveiling the Standards: A Technical Guide to Sofosbuvir Impurity H

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards and analytical methodologies concerning Sofosbuvir impurity H. As a critical aspect of quality control in the pharmaceutical industry, understanding and controlling impurities is paramount to ensuring the safety and efficacy of therapeutic agents like Sofosbuvir. This document synthesizes available data to offer a practical resource for professionals in drug development and research.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog inhibitor of the HCV NS5B protein, essential for viral replication.[2] During the synthesis and storage of Sofosbuvir, various process-related and degradation impurities can arise.[3] The control of these impurities is a mandatory requirement of regulatory bodies worldwide to ensure the quality, safety, and efficacy of the final drug product.

Characterization of this compound

While not currently listed as a specified impurity in the major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), "this compound" is recognized and available as a reference standard from various suppliers. It is characterized as a diastereoisomer of Sofosbuvir.

A critical point of differentiation is its molecular formula and weight, which distinguishes it from the active pharmaceutical ingredient (API).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Sofosbuvir | C22H29FN3O9P | 529.45[2][4] |

| This compound | C29H33FN3O10P | 633.56[5] |

Pharmacopeial Perspective on Impurity Control

Regulatory guidelines from bodies like the International Council for Harmonisation (ICH), USP, and EP provide a framework for the control of impurities in new drug substances.[6] These guidelines necessitate the identification and characterization of any impurity present above a certain threshold. The qualification of impurities involves assessing the biological safety of the impurity at the level or above at which it is present in the new drug substance.

Analytical Methodologies for Impurity Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical technique for the separation and quantification of Sofosbuvir and its impurities. Several studies have reported the development and validation of stability-indicating HPLC methods for this purpose.

Representative Experimental Protocol: RP-HPLC Method

The following protocol is a representative example based on published methodologies for the analysis of Sofosbuvir and its related substances. This method would require validation to be suitable for the specific quantification of this compound.

Objective: To separate and quantify Sofosbuvir and its process-related and degradation impurities, including diastereomers like Impurity H.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 260 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

-

Test Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a crushed tablet powder in the diluent to achieve a target concentration.

-

Filter all solutions through a 0.45 µm nylon filter before injection.

System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections.

Visualization of Key Processes

Logical Workflow for Impurity Identification and Control

The following diagram illustrates the general workflow for identifying and controlling impurities during drug development, a process applicable to this compound.

Caption: A logical workflow for the identification, characterization, and control of impurities in a drug substance.

Experimental Workflow for HPLC Analysis

The diagram below outlines the key steps in performing an HPLC analysis for Sofosbuvir impurity profiling.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] A thorough evaluation of the genotoxic potential of a drug candidate is a critical component of its safety assessment. This technical guide provides a comprehensive overview of the genotoxicity profile of sofosbuvir and considers its related compounds, such as impurities and degradation products. The available data from a standard battery of regulatory-required genotoxicity assays, as well as from published research studies, consistently indicate that sofosbuvir is not genotoxic .

This guide summarizes the quantitative data from key studies in structured tables, details the experimental protocols of the conducted assays, and provides visualizations of the experimental workflows to facilitate a clear understanding of the genotoxic assessment of sofosbuvir. To date, publicly available experimental data on the genotoxicity of sofosbuvir-related impurities and degradation products are limited; assessments have primarily been conducted using in silico methods.

Genotoxicity Assessment of Sofosbuvir

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have evaluated a standard battery of genotoxicity tests for sofosbuvir.[1] The results of these studies have consistently shown a lack of genotoxic activity.[1]

Summary of Preclinical Genotoxicity Studies

Table 1: Summary of Standard Genotoxicity Assays for Sofosbuvir

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli | With and without S9 | Negative | [2] |

| In Vitro Chromosomal Aberration Assay | Human peripheral blood lymphocytes | With and without S9 | Negative | [1] |

| In Vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | [1] |

In Vitro Cytokinesis-Block Micronucleus Cytome Assay in Human Liver Cells

A key study by Librelotto et al. (2021) investigated the genotoxic potential of sofosbuvir, both alone and in combination with ribavirin, in a human-derived liver cell line (HepG2). This is particularly relevant as the liver is the primary site of sofosbuvir metabolism. The study found no significant increase in chromosomal damage, as measured by the frequency of micronuclei, nucleoplasmic bridges, or nuclear buds, following treatment with sofosbuvir.[1]

Table 2: Cytokinesis-Block Micronucleus (CBMN) Cytome Assessment of Sofosbuvir in HepG2 Cells

| Treatment Group | Concentration (mM) | Micronuclei (MNi) per 1000 binucleated cells (Mean ± SD) | Nucleoplasmic Bridges (NPBs) per 1000 binucleated cells (Mean ± SD) | Nuclear Buds (NBUDs) per 1000 binucleated cells (Mean ± SD) |

| Negative Control (1% DMSO) | - | 4.83 ± 1.47 | 0.50 ± 0.50 | 0.50 ± 0.50 |

| Sofosbuvir | 0.011 | 4.66 ± 1.21 | 0.50 ± 0.50 | 0.50 ± 0.50 |

| 0.023 | 5.33 ± 1.89 | 0.0 ± 0.0 | 0.50 ± 0.50 | |

| 0.047 | 4.50 ± 1.50 | 0.50 ± 0.50 | 0.50 ± 0.50 | |

| 0.094 | 5.33 ± 1.21 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| 0.188 | 5.50 ± 1.50 | 0.50 ± 0.50 | 0.50 ± 0.50 | |

| 0.377 | 4.00 ± 1.63 | 0.50 ± 0.50 | 0.0 ± 0.0 | |

| 0.755 | 5.16 ± 0.75 | 0.0 ± 0.0 | 0.50 ± 0.50 | |

| 1.511 | 3.50 ± 1.04 | 0.50 ± 0.50 | 0.50 ± 0.50 | |

| Positive Control (1 µM B[a]P) | - | 13.50 ± 1.50 | 0.50 ± 0.50 | 9.50 ± 6.45 |

Data extracted from Librelotto et al. (2021).[1] No statistically significant differences were observed between sofosbuvir-treated groups and the negative control.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for the key genotoxicity assays performed on sofosbuvir.

In Vitro Cytokinesis-Block Micronucleus Cytome Assay

This assay was performed as described by Librelotto et al. (2021) to assess chromosomal damage in HepG2 cells.[1]

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells were seeded in 24-well plates at a density of 1 x 10^5 cells per well and incubated for 20 hours. Subsequently, cells were treated with sofosbuvir at concentrations ranging from 0.011 to 1.511 mM for 24 hours. A negative control (1% DMSO) and a positive control (1 µM benzo[a]pyrene) were included.

-

Cytokinesis Block: Cytochalasin B was added to the culture medium at a final concentration of 2.0 µg/mL to block cytokinesis.

-

Harvesting and Staining: After 28 hours of incubation with cytochalasin B, cells were harvested, treated with a hypotonic solution, and fixed. The cell suspension was then dropped onto clean microscope slides and stained with Giemsa.

-

Scoring: A total of 2000 binucleated cells were scored per treatment group to determine the frequency of micronuclei, nucleoplasmic bridges, and nuclear buds.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test for sofosbuvir was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, both in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[2] The assay was performed to evaluate the potential of sofosbuvir to induce gene mutations. No significant increase in the number of revertant colonies was observed in any of the tester strains, with or without metabolic activation, indicating a lack of mutagenic activity.

In Vitro Chromosomal Aberration Assay

This assay was performed on cultured human peripheral blood lymphocytes to assess the potential of sofosbuvir to induce structural chromosomal aberrations.[1] The cells were exposed to sofosbuvir at various concentrations, both with and without metabolic activation. The results showed no statistically significant increase in the frequency of chromosomal aberrations in the treated cells compared to the control groups.

In Vivo Micronucleus Assay

The in vivo micronucleus test was conducted in mice to evaluate the clastogenic potential of sofosbuvir.[1] Animals were administered sofosbuvir, and bone marrow cells were collected and analyzed for the presence of micronucleated polychromatic erythrocytes. The results of this assay were negative, indicating that sofosbuvir did not induce chromosomal damage in vivo.

Genotoxicity of Sofosbuvir-Related Compounds

The assessment of impurities and degradation products is a critical aspect of drug safety evaluation. For sofosbuvir, this has primarily been addressed through in silico (computer-based) toxicity predictions.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed in this guide.

References

In Silico Toxicity Prediction of Sofosbuvir Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico toxicity prediction of degradation products of Sofosbuvir, a direct-acting antiviral agent crucial in the treatment of Hepatitis C. The guide details the methodologies for forced degradation studies as per regulatory guidelines, outlines the workflow for computational toxicology assessment, and presents the available data on the identified degradation products and their predicted toxicities. This document is intended to serve as a valuable resource for professionals involved in drug development, quality control, and regulatory affairs, offering insights into ensuring the safety and stability of pharmaceutical products.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Like all pharmaceutical substances, Sofosbuvir is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities. These degradation products may not only impact the efficacy of the drug but also pose potential safety risks. Therefore, it is a regulatory requirement to identify and characterize these degradation products and assess their potential toxicity.

Forced degradation studies are a critical component of the drug development process, designed to identify the likely degradation products that may form under stress conditions such as hydrolysis, oxidation, heat, and light.[2] Following the identification and structural elucidation of these degradants, their toxicological risk must be evaluated. In recent years, in silico toxicology has emerged as a powerful tool for the early-stage assessment of chemical toxicity, offering a rapid and cost-effective alternative to traditional animal testing.[3] Computational models, such as those provided by TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimation of Risk from Existing Knowledge), are widely used to predict various toxicity endpoints, including mutagenicity, carcinogenicity, and organ toxicity.[1]

This guide focuses on the application of these in silico methods to the degradation products of Sofosbuvir, providing a framework for their safety assessment.

Identification and Characterization of Sofosbuvir Degradation Products

Forced degradation studies on Sofosbuvir have been conducted under various stress conditions, including acidic, alkaline, and oxidative environments, leading to the identification of several degradation products (DPs).[1][4] A key study by Swain et al. (2016) identified seven degradation products using LC-ESI-QTOF-MS/MS.[1] While the precise chemical structures of all seven degradation products are not publicly available in the referenced literature, some have been characterized in other studies.

Note on Data Availability: The quantitative in silico toxicity prediction data and the complete structural details for all seven degradation products from the pivotal study by Swain et al. (2016) are not accessible in the public domain abstracts and summaries. Therefore, the following tables are structured to present the available information and highlight the missing data points.

Table 1: Identified Degradation Products of Sofosbuvir

| Degradation Product | Stress Condition | m/z (Mass-to-Charge Ratio) | Proposed Molecular Formula |

| DP-1 | Acidic Hydrolysis | 488 | C₁₉H₂₅FN₃O₉P |

| DP-2 | Alkaline Hydrolysis | 393.3 | C₁₃H₁₈FN₂O₈P |

| DP-3 | Oxidative | 393 | C₁₃H₁₈FN₂O₈P |

| DP-4 | Not Specified | Not Available | Not Available |

| DP-5 | Not Specified | Not Available | Not Available |

| DP-6 | Not Specified | Not Available | Not Available |

| DP-7 | Not Specified | Not Available | Not Available |

Data compiled from available abstracts and summaries of forced degradation studies.[4][5]

Experimental Protocols

Forced Degradation Studies (as per ICH Q1A (R2) Guidelines)

The following protocols are generalized methodologies for conducting forced degradation studies on Sofosbuvir, based on established guidelines and published literature.

Objective: To generate degradation products of Sofosbuvir under various stress conditions to identify potential impurities and to develop and validate a stability-indicating analytical method.

Materials:

-

Sofosbuvir drug substance

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium acetate

-

Water, HPLC grade

-

pH meter

-

Reflux condenser

-

Water bath or heating mantle

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Reflux the solution at 70-80°C for a specified period (e.g., 6 hours).[4]

-

After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Reflux the solution at 70-80°C for a specified period (e.g., 10 hours).[4]

-

After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N HCl.

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature or a slightly elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[4]

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Place the solid drug substance in an oven maintained at a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).[4]

-

At the end of the period, dissolve a known amount of the stressed sample in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

At the end of the exposure, dissolve a known amount of the stressed sample in the mobile phase for analysis.

-

-

Analysis:

-

Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method coupled with a mass spectrometer (e.g., LC-ESI-QTOF-MS/MS) for the identification and characterization of the degradation products.[1]

-

In Silico Toxicity Prediction Workflow

The following is a generalized workflow for predicting the toxicity of chemical compounds using expert rule-based (DEREK) and statistical-based (TOPKAT) systems.

Objective: To predict the potential toxicological endpoints of Sofosbuvir degradation products based on their chemical structures.

Software:

-

DEREK Nexus (for expert rule-based prediction)

-

TOPKAT (for statistical, QSAR-based prediction)

Procedure:

-

Input Structure:

-

Obtain the 2D chemical structure of each degradation product in a compatible format (e.g., SMILES, MOL file).

-

-

DEREK Nexus Analysis (Expert Rule-Based):

-

Import the chemical structure into the DEREK Nexus software.

-

The software compares the substructures within the query molecule against a knowledge base of structural alerts, which are molecular fragments known to be associated with specific toxicities.

-

The output provides a qualitative prediction (e.g., "plausible," "probable," "equivocal") for various endpoints such as mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

-

The reasoning for each alert is provided, often with references to supporting data.

-

-

TOPKAT Analysis (Statistical-Based):

-

Import the chemical structure into the TOPKAT software.

-

Select the desired toxicity endpoints for prediction (e.g., rodent carcinogenicity, developmental toxicity, Ames mutagenicity, rat oral LD50).

-

The software uses validated quantitative structure-activity relationship (QSAR) models to generate quantitative predictions.

-

The output includes the predicted value (e.g., a calculated LD50) and a confidence level for the prediction.

-

-

Expert Review and Interpretation:

-

A toxicologist or computational chemist reviews the outputs from both DEREK and TOPKAT.

-

The results are integrated to form a comprehensive toxicity assessment. Conflicting predictions between the two systems are carefully evaluated.

-

The assessment considers the strength of the evidence for each prediction and the relevance of the alerts to human health.

-

In Silico Toxicity Prediction Data

As previously noted, the specific quantitative toxicity data for the seven degradation products identified by Swain et al. is not available in the public domain. The following table is a template illustrating how such data would be presented.

Table 2: Summary of In Silico Toxicity Predictions for Sofosbuvir Degradation Products

| Degradation Product | Mutagenicity (Ames Test) Prediction (DEREK/TOPKAT) | Carcinogenicity Prediction (DEREK/TOPKAT) | Hepatotoxicity Alert (DEREK) | Other Predicted Toxicities |

| DP-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| DP-2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| DP-3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| DP-4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| DP-5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| DP-6 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| DP-7 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Sofosbuvir | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Visualizations: Workflows and Potential Pathways

Experimental Workflow for Forced Degradation and Analysis

Caption: Workflow for forced degradation and analysis of Sofosbuvir.

In Silico Toxicity Prediction Workflow

Caption: Workflow for in silico toxicity prediction.

Potential Toxicological Signaling Pathways for Nucleotide Analogue Impurities

Caption: Potential toxicological pathways for nucleotide analogue impurities.

Discussion and Conclusion

The safety of pharmaceutical products is paramount, and a thorough understanding of potential impurities and their toxicological profiles is essential. This guide has outlined the process for identifying and evaluating the in silico toxicity of Sofosbuvir degradation products. Forced degradation studies, conducted according to ICH guidelines, are the first step in identifying potential degradants. Subsequent analysis using computational toxicology tools like DEREK and TOPKAT provides a valuable preliminary assessment of their potential risks.

While the publicly available data on the specific toxicity of all Sofosbuvir degradation products is limited, the methodologies presented here provide a robust framework for conducting such an assessment. The use of complementary in silico models—one expert rule-based and one statistical-based—is a widely accepted approach for impurity safety assessment.

It is important to emphasize that in silico predictions are not a replacement for experimental testing but serve as a crucial screening and prioritization tool. Positive alerts from these computational models can guide further toxicological investigations, such as in vitro mutagenicity assays (e.g., the Ames test), to confirm the predicted risks.

For drug development professionals, the integration of forced degradation studies and in silico toxicology into the early stages of development can help in the selection of more stable drug candidates, the design of appropriate formulation and storage conditions, and the establishment of safe limits for impurities, ultimately contributing to the development of safer and more effective medicines. Further research to fully characterize all degradation products of Sofosbuvir and to publish their detailed toxicological assessments would be of great benefit to the scientific and regulatory communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 5. J. Pharm. Biomed. Anal. – ScienceOpen [scienceopen.com]

Unveiling Sofosbuvir Impurity H: A Technical Guide for Drug Development Professionals

An in-depth analysis of the molecular characteristics, potential formation pathways, and analytical methodologies for Sofosbuvir impurity H, providing critical insights for researchers and scientists in the field of pharmaceutical development.

This technical guide delves into the essential physicochemical properties of this compound, a known process-related impurity of the direct-acting antiviral agent, Sofosbuvir. A comprehensive understanding of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document provides a structured overview of its molecular formula and weight, alongside a detailed exploration of the metabolic pathways of the parent drug, which can be instrumental in understanding the potential genesis of such impurities. Furthermore, it outlines robust experimental protocols for the identification and characterization of impurities, drawing from established methodologies for Sofosbuvir and its degradation products.

Molecular Profile of this compound

A critical first step in the characterization of any pharmaceutical impurity is the precise determination of its molecular formula and weight. This foundational data underpins all subsequent analytical and toxicological assessments.

| Parameter | Value |

| Molecular Formula | C₂₉H₃₃FN₃O₁₀P |

| Molecular Weight | 633.56 |

Metabolic Activation of Sofosbuvir: A Potential Source of Impurities

Sofosbuvir is a prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate, GS-461203. This intricate metabolic cascade, essential for its antiviral activity, can also be a potential source of impurities. Understanding this pathway provides a logical framework for investigating the formation of process-related impurities and degradation products.

The metabolic activation of Sofosbuvir involves a series of enzymatic steps primarily occurring within hepatocytes. The process is initiated by the hydrolysis of the carboxyl ester moiety, followed by the cleavage of the phosphoramidate bond and subsequent phosphorylation events.

Methodological & Application

Application Note: A Validated HPLC Method for the Detection of Sofosbuvir Impurity H

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, and accurate analytical method for the detection and quantification of Sofosbuvir impurity H in bulk drug substances and pharmaceutical dosage forms. The described Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrated to be robust and suitable for routine quality control analysis. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] During the synthesis and storage of Sofosbuvir, process-related impurities and degradation products can arise. Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the drug product. One such critical impurity is this compound. This application note presents a validated stability-indicating RP-HPLC method for the effective separation and quantification of Sofosbuvir from its potential impurities, with a focus on impurity H. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][3][4]

Experimental Protocols

Materials and Reagents

-

Sofosbuvir reference standard and this compound reference standard were procured from a certified supplier.

-

HPLC grade acetonitrile, methanol, and water were purchased from a reputable chemical supplier.

-

Trifluoroacetic acid (TFA) and ortho-phosphoric acid (OPA) were of analytical grade.[1][3]

-

Sofosbuvir 400 mg tablets were obtained from a commercial source.[5]

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used for this analysis. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a concentration of 400 µg/mL.

Impurity H Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 10 µg/mL.

Working Standard Solution: Prepare a working standard solution by diluting the standard stock solution with the mobile phase to achieve a final concentration of 40 µg/mL of Sofosbuvir and 1 µg/mL of impurity H.

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 Sofosbuvir tablets.

-

Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

Dilute 1.0 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 400 µg/mL.

Method Validation Summary

The developed analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing the blank, placebo, standard, and sample solutions. The chromatograms showed no interference from excipients at the retention times of Sofosbuvir and impurity H, demonstrating the method's specificity.

Linearity

The linearity of the method was established by analyzing a series of solutions containing Sofosbuvir and impurity H at different concentrations.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Sofosbuvir | 160 - 480 | > 0.999 |

| Impurity H | 0.5 - 7.5 | > 0.999 |

Precision

The precision of the method was determined by performing replicate injections of the standard solution.

| Parameter | Sofosbuvir (%RSD) | Impurity H (%RSD) |

| Repeatability (n=6) | < 2.0 | < 2.0 |

| Intermediate Precision (n=6) | < 2.0 | < 2.0 |

Accuracy

The accuracy of the method was assessed by recovery studies at three different concentration levels (50%, 100%, and 150% of the target concentration).

| Analyte | Recovery (%) |

| Sofosbuvir | 98.0 - 102.0 |

| Impurity H | 98.0 - 102.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Sofosbuvir and impurity H were determined based on the signal-to-noise ratio.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Sofosbuvir | 0.04 | 0.125 |

| Impurity H | 0.1 | 0.5 |

Results and Discussion

The developed RP-HPLC method successfully separated Sofosbuvir from its impurity H. The retention time for Sofosbuvir was found to be approximately 3.7 minutes, while the retention time for impurity H was approximately 5.7 minutes.[3] The method proved to be linear, precise, and accurate for the quantification of impurity H in Sofosbuvir samples. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a simple, specific, precise, and accurate method for the determination of this compound in bulk and pharmaceutical dosage forms. The method validation was performed according to ICH guidelines, and the results were found to be within the acceptable limits. This method can be effectively used for routine quality control analysis to ensure the purity and safety of Sofosbuvir products.

References

UPLC-MS/MS method for quantification of Sofosbuvir impurities in plasma

An Application Note and Protocol for the UPLC-MS/MS Quantification of Sofosbuvir and its Impurities in Human Plasma.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and its primary degradation impurities in human plasma. Sofosbuvir is a direct-acting antiviral agent crucial for the treatment of Hepatitis C.[1][2] Monitoring the levels of the parent drug and its impurities is essential for ensuring safety and efficacy during drug development and therapeutic drug monitoring. This method employs a straightforward protein precipitation technique for sample preparation and offers a rapid analysis time, making it suitable for high-throughput applications. The protocol includes detailed steps for sample preparation, instrument setup, and method validation parameters based on established guidelines.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][3] As a prodrug, it undergoes metabolic activation in the liver to form the active triphosphate metabolite.[2] During manufacturing, storage, or metabolism, various impurities can arise. These impurities, including degradation products from hydrolysis or oxidation, must be monitored and quantified to ensure the safety and stability of the drug product.[3] Forced degradation studies show that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several key impurities.[2][4][5][6]

This application note details a robust UPLC-MS/MS method for quantifying Sofosbuvir and its major degradation products in plasma, providing a critical tool for pharmacokinetic and stability studies.

Experimental Protocols

Materials and Reagents

-

Sofosbuvir reference standard

-

Sofosbuvir impurity reference standards (e.g., acid and base hydrolysis products)

-

Sofosbuvir-d6 or other suitable deuterated internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Control human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters Acquity UPLC or equivalent system equipped with a binary solvent manager and sample manager.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) with an electrospray ionization (ESI) source.[7][8]

-

Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[7][9]

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of Sofosbuvir, its impurities, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Mobile Phase A: 0.1% Formic acid in water.[7]

-

Mobile Phase B: Acetonitrile.[7]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma into the appropriate tubes.

-